molecular formula C14H12N2S B3244644 1,3-Benzothiazol-2-yl(phenyl)methanamine CAS No. 1629-68-1

1,3-Benzothiazol-2-yl(phenyl)methanamine

Cat. No. B3244644
CAS RN: 1629-68-1
M. Wt: 240.33 g/mol
InChI Key: LCUXOKKXLIBQKQ-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl(phenyl)methanamine is a chemical compound with the CAS Number: 42182-65-0 . It has a molecular weight of 164.23 . It’s typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1,3-benzothiazol-2-yl(phenyl)methylamine . The InChI code is 1S/C14H12N2S/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2 .


Physical And Chemical Properties Analysis

This compound is typically in powder form . It has a molecular weight of 164.23 . The melting point is between 51-54 degrees .

Mechanism of Action

The mechanism of action of BTA is not fully understood, but it is believed to involve the interaction of the nitrogen and sulfur atoms in its structure with biological molecules. BTA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. BTA has also been shown to bind to DNA and RNA, suggesting a potential role in gene regulation.
Biochemical and Physiological Effects
BTA has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. BTA has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using BTA in lab experiments is its versatility, as it can be easily modified to incorporate various functional groups and to tune its properties. BTA is also relatively inexpensive and readily available. However, one limitation of using BTA is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.

Future Directions

There are several potential future directions for research on BTA. One area of interest is the development of BTA-based materials for applications in drug delivery, imaging, and sensing. Another area of interest is the investigation of BTA as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of BTA and to investigate its potential toxicity and safety for use in humans.

Scientific Research Applications

BTA has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, BTA has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BTA has also been used as a ligand in metal-based drugs and as a fluorescent probe for imaging biological systems.
In materials science, BTA has been used as a building block for the synthesis of various materials, including polymers, dendrimers, and nanoparticles. BTA-based materials have been studied for their potential applications in drug delivery, imaging, and sensing.
In analytical chemistry, BTA has been used as a reagent for the detection and quantification of various analytes, including metal ions, amino acids, and carbohydrates. BTA-based sensors have been developed for applications in environmental monitoring, food safety, and clinical diagnostics.

Safety and Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1,3-benzothiazol-2-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUXOKKXLIBQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295231
Record name α-Phenyl-2-benzothiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1629-68-1
Record name α-Phenyl-2-benzothiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Phenyl-2-benzothiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazol-2-yl(phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The hydrochloride was stirred with aqueous ammonia and methylene chloride, and the aqueous layer was extracted with two portions of methylene chloride. The combined methylene chloride extracts were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. 13.1 g of white solid, as desired product, was obtained, mp. 68°-70° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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